(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule featuring a diverse array of functional groups, including a hydroxy group, a thiophene ring, a benzothiazole moiety, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene-2-carbaldehyde, 6-methoxy-1,3-benzothiazole, and 2-methoxybenzaldehyde.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions typically involve Lewis acids like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science:
Agriculture: Used in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy group and aromatic rings allow for hydrogen bonding and π-π interactions, respectively, which are crucial for binding to these targets. The exact pathways involved depend on the specific application, but generally involve modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione
- (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione
Uniqueness
- Functional Groups : The presence of both methoxy and hydroxy groups provides unique reactivity and binding properties.
- Structural Complexity : The combination of thiophene, benzothiazole, and pyrrolidine-2,3-dione moieties makes it structurally distinct.
- Applications : Its diverse applications in various fields highlight its versatility compared to similar compounds.
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C24H18N2O5S2 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S2/c1-30-13-9-10-15-18(12-13)33-24(25-15)26-20(14-6-3-4-7-16(14)31-2)19(22(28)23(26)29)21(27)17-8-5-11-32-17/h3-12,20,28H,1-2H3 |
InChI Key |
VMRGRZISMHMMJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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